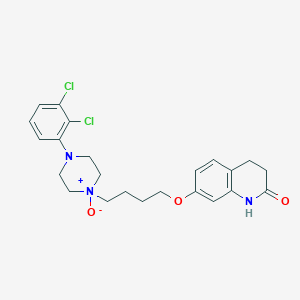
阿里哌唑 N1-氧化物
描述
阿立哌唑N-氧化物是抗精神病药物阿立哌唑的衍生物。它是阿立哌唑相关化合物合成中的重要代谢产物和中间体。阿立哌唑广泛用于治疗精神分裂症、双相情感障碍和重度抑郁症。
科学研究应用
阿立哌唑N-氧化物在科学研究中有多种应用:
化学: 用作合成新型阿立哌唑衍生物的中间体。
生物学: 研究其对各种生物途径的潜在影响。
医学: 研究其药理特性和潜在的治疗应用。
工业: 用于开发新的抗精神病药物和相关化合物.
作用机制
阿立哌唑N-氧化物的作用机制与阿立哌唑类似。它充当多巴胺D2受体和血清素5-HT1A受体的部分激动剂,同时还拮抗血清素5-HT2A受体。这种独特的受体特征有助于其抗精神病和情绪稳定作用。 N-氧化物形式可能表现出不同的药代动力学特性,影响其在体内的分布和代谢 .
类似化合物:
布屈哌唑: 另一种具有类似作用机制但受体亲和力不同的抗精神病药物。
卡利普拉嗪: 在多巴胺受体上具有部分激动剂活性,但具有不同的药理学特征。
齐拉西酮: 非典型抗精神病药物,化学结构不同,但治疗用途相似。
独特性: 阿立哌唑N-氧化物由于其特定的N-氧化物官能团而脱颖而出,该官能团赋予其独特的化学和药理学特性。
生化分析
Biochemical Properties
Aripiprazole N1-Oxide interacts with various enzymes and proteins. It is formed from Aripiprazole by the cytochrome P450 . This interaction plays a crucial role in the metabolic pathway of Aripiprazole, leading to the formation of Aripiprazole N1-Oxide .
Cellular Effects
Aripiprazole N1-Oxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase intracellular NADPH and glucose-6-phosphate dehydrogenase mRNA in PC12 cells . This suggests that Aripiprazole N1-Oxide activates a system that concurrently detoxifies reactive oxygen species and replenishes NADPH .
Molecular Mechanism
The molecular mechanism of Aripiprazole N1-Oxide is complex and involves multiple cellular pathways and neurotransmitter circuitries . It has been shown to affect cell-protective mechanisms and neurite growth, as well as differential effects on intracellular pathways such as extracellular signal-regulated kinase (ERK) compared with full D2R antagonists .
Temporal Effects in Laboratory Settings
It has been observed that Aripiprazole N1-Oxide rapidly reduces hyperdopaminergic activity selectively in MAM rats . This reduction persists following 7-day withdrawal from repeated treatment .
Dosage Effects in Animal Models
In animal models, the effects of Aripiprazole N1-Oxide vary with different dosages. For instance, a common dose of 3 mg/kg of Aripiprazole N1-Oxide had no effect on the abnormalities seen in the ASSR after acute NMDAr antagonism .
Metabolic Pathways
Aripiprazole N1-Oxide is involved in the metabolic pathways of Aripiprazole. It is formed from Aripiprazole by the cytochrome P450 , indicating its involvement in the cytochrome P450 metabolic pathway.
准备方法
合成路线和反应条件: 阿立哌唑N-氧化物的合成通常涉及阿立哌唑的氧化。一种常见的方法是在钨酸钠等催化剂的存在下使用过氧化氢。 反应在水性介质中于受控温度下进行,以确保选择性地形成N-氧化物衍生物 .
工业生产方法: 阿立哌唑N-氧化物的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大程度地提高产率和纯度。 高性能液相色谱 (HPLC) 等技术用于监测反应进程并确保最终产品的质量 .
化学反应分析
反应类型: 阿立哌唑N-氧化物会发生各种化学反应,包括:
氧化: 进一步氧化会导致二-N-氧化物衍生物的形成。
还原: 还原反应可以将N-氧化物还原回母体阿立哌唑。
取代: N-氧化物可以参与取代反应,尤其是在亲核试剂存在的情况下。
常见试剂和条件:
氧化: 过氧化氢、钨酸钠和水性介质。
还原: 还原剂如硼氢化钠。
取代: 在温和条件下,胺或硫醇等亲核试剂。
主要生成物:
二-N-氧化物衍生物: 通过进一步氧化形成。
母体阿立哌唑: 通过还原形成。
取代衍生物: 通过亲核取代反应形成.
相似化合物的比较
Brexpiprazole: Another antipsychotic with a similar mechanism of action but different receptor affinity.
Cariprazine: Shares partial agonist activity at dopamine receptors but has a distinct pharmacological profile.
Ziprasidone: An atypical antipsychotic with a different chemical structure but similar therapeutic uses.
Uniqueness: Aripiprazole N-oxide stands out due to its specific N-oxide functional group, which imparts unique chemical and pharmacological properties.
属性
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYNDJDSFMRJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437791 | |
| Record name | Aripiprazole N1-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573691-09-5 | |
| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aripiprazole related compound F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aripiprazole N1-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARIPIPRAZOLE N1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Aripiprazole N-Oxide?
A1: Aripiprazole, an antipsychotic drug used to treat schizophrenia, exerts its effects by interacting with dopamine and serotonin receptors in the brain []. The synthesis of Aripiprazole N-Oxide derivatives, such as Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide, is significant due to their potential to influence the activity and metabolism of the parent drug []. These N-oxides have demonstrated strong activity in influencing dopamine receptor neurotransmission and, importantly, may possess a reduced risk of side effects compared to existing antipsychotic medications []. Understanding the properties and behavior of these N-oxides could pave the way for developing improved treatments for schizophrenia with potentially fewer side effects.
Q2: Can you elaborate on the structural characterization of Aripiprazole-4-N-oxide mentioned in the research?
A2: The research highlights the successful synthesis and characterization of Aripiprazole-4-N-oxide []. Key structural features were confirmed using mass spectrometry and infrared spectroscopy. The Electron Ionization Mass Spectrometry (EI-MS) revealed a molecular ion peak at m/z 465, consistent with the expected molecular weight of Aripiprazole-4-N-oxide []. Further structural insights were obtained from the infrared (IR) spectrum, which displayed characteristic absorption bands corresponding to the N-H bond (3377 cm-1), carbonyl group (1679 cm-1), aryl alkyl ether (1272, 1048 cm-1), and aromatic C-Cl bonds (1173 cm-1) []. These spectroscopic data confirm the successful incorporation of the N-oxide moiety within the Aripiprazole structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




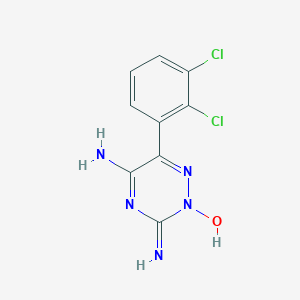
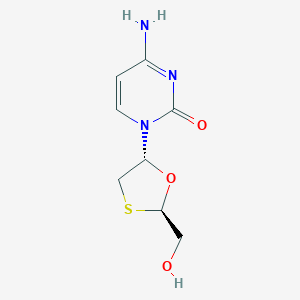



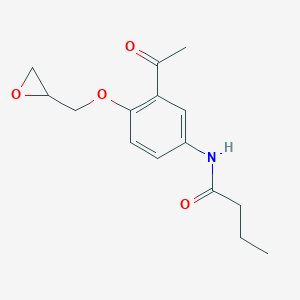
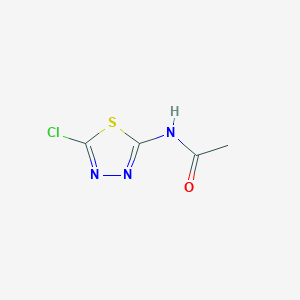




![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)
